molecular formula C12H10IN3O3 B2756846 3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 339018-07-4

3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B2756846
CAS RN: 339018-07-4
M. Wt: 371.134
InChI Key: SYKOPIBYUPRMHK-UHFFFAOYSA-N
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Description

“2-ACETYLAMINO-5-IODOPYRIDINE” is a chemical compound with the molecular formula C7H7IN2O and a molecular weight of 262.05 .

Physical and Chemical Properties This compound has a melting point of 156-158°C, a boiling point of 405℃, and a density of 1.901. It is soluble in methanol and its form ranges from powder to crystal. The predicted pKa value is 13.08±0.70 .

Scientific Research Applications

Synthesis and Biological Properties

Researchers have explored the synthesis and biological properties of various compounds that share structural similarities or synthetic pathways with the compound . For example, the study by Hagedorn and Brossmer discusses the transformation of N-Acetylneuraminic acid into derivatives with potential biochemical activities, showcasing the interest in modifying oxazole and pyridine derivatives for biological applications (H. Hagedorn & R. Brossmer, 1986).

Anticancer and Anti-inflammatory Agents

The exploration of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. illustrates the ongoing efforts to develop new therapeutic agents from oxazole and pyridine derivatives. This research highlights the potential for such compounds in the treatment of cancer and inflammation (A. Rahmouni et al., 2016).

Safety and Hazards

The safety symbol for this compound is GHS07 and the signal word is “Warning”. The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation. The precautionary statement is P280, which means protective gloves/protective clothing/eye protection/face protection should be used .

properties

IUPAC Name

3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN3O3/c1-6(17)11-10(7(2)19-16-11)12(18)15-9-4-3-8(13)5-14-9/h3-5H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKOPIBYUPRMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)C)C(=O)NC2=NC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-N-(5-iodopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

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